molecular formula C19H22N2O5 B1344878 [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-76-9

[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1344878
CAS No.: 1142204-76-9
M. Wt: 358.4 g/mol
InChI Key: GBMSQSDWXKFHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxybenzyl group, a phenyl group, and an amino acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dimethoxybenzyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxybenzylamine through the reaction of 3,4-dimethoxybenzaldehyde with ammonia or an amine under reductive amination conditions.

    Coupling with Phenylacetic Acid: The dimethoxybenzylamine is then coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product: The intermediate product is further reacted with an appropriate amino acid derivative under conditions that promote amide bond formation, such as using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes and receptors, exploring its potential as an inhibitor or activator.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]propionic acid: Similar structure but with a propionic acid moiety.

    [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]butyric acid: Contains a butyric acid moiety instead of acetic acid.

Uniqueness

The uniqueness of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-25-16-9-8-14(10-17(16)26-2)11-20-18(22)12-21(13-19(23)24)15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMSQSDWXKFHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.